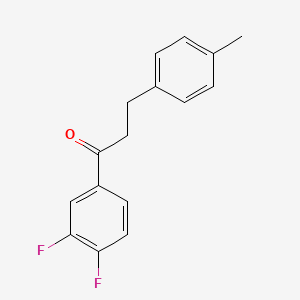

3',4'-Difluoro-3-(4-methylphenyl)propiophenone

説明

BenchChem offers high-quality 3',4'-Difluoro-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Difluoro-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRBCSYCYHYSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644150 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-37-4 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and formula of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

[1]

Physicochemical Characterization

The following data represents the theoretical and calculated properties based on the structural stoichiometry of the target molecule.

Core Identity Table

| Property | Value |

| IUPAC Name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one |

| Common Class | Dihydrochalcone; Fluorinated Propiophenone |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | 260.28 g/mol |

| Monoisotopic Mass | 260.1013 Da |

| Physical State | Solid (White to off-white crystalline powder) |

| Predicted LogP | ~4.2 (High Lipophilicity) |

Elemental Analysis (Calculated)

-

Carbon (C): 73.83%

-

Hydrogen (H): 5.42%

-

Fluorine (F): 14.60%

-

Oxygen (O): 6.15%

Synthetic Architecture & Methodology

To ensure high purity and regioselectivity, the synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone is best approached via a two-stage convergent synthesis: Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .[1]

Stage 1: Formation of the Chalcone Intermediate

The first step involves coupling 3',4'-difluoroacetophenone with 4-methylbenzaldehyde.[1]

-

Reagents: 3',4'-Difluoroacetophenone (1.0 eq), 4-Methylbenzaldehyde (1.0 eq).[1]

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol/Water.[1]

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration to form the

-unsaturated ketone (chalcone).[1]

Protocol:

-

Dissolve 3',4'-difluoroacetophenone in ethanol at 0°C.

-

Add 4-methylbenzaldehyde under vigorous stirring.

-

Dropwise add 10% aqueous NaOH while maintaining temperature <10°C to prevent side polymerization.[1]

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: The formation of a yellow precipitate indicates the chalcone.[1]

-

Workup: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

Stage 2: Selective Reduction to Propiophenone

The double bond of the chalcone is reduced to a single bond without reducing the carbonyl group or defluorinating the ring.[1]

-

Reagent: Hydrogen Gas (

, 1 atm) or Ammonium Formate (Transfer Hydrogenation). -

Catalyst: 10% Palladium on Carbon (Pd/C).[1]

-

Solvent: Ethyl Acetate or Methanol.[1]

Protocol:

-

Dissolve the chalcone intermediate in Ethyl Acetate.[1]

-

Add 10 mol% Pd/C catalyst.

-

Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).[1]

-

Monitor via TLC or HPLC.[1] Reaction is typically complete in 2–3 hours.[1]

-

Critical Step: Stop immediately upon disappearance of starting material to avoid reducing the ketone to an alcohol.[1]

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the transformation from raw materials to the final dihydrochalcone target.

Caption: Two-step convergent synthesis via aldol condensation and catalytic hydrogenation.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized molecule, researchers must look for specific spectral signatures that differentiate the product from the starting chalcone and raw materials.[1]

Nuclear Magnetic Resonance (NMR) Signatures[1]

-

¹H NMR (Chloroform-d):

-

Ethylene Bridge: The defining feature of the propiophenone structure is the disappearance of the alkene doublets (chalcone) and the appearance of two distinct triplets in the aliphatic region.[1]

-

Methyl Group: A sharp singlet at

ppm (3H, -

Aromatic Region: Complex multiplets for the 3,4-difluorophenyl ring (

ppm) and a characteristic AA'BB' system for the 4-methylphenyl ring.[1]

-

Mass Spectrometry (MS)[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726209, 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (Structural Analog).[1] Retrieved from [Link][1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726368, 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (Structural Analog).[1] Retrieved from [Link][1]

-

PrepChem. Synthesis of Propiophenone derivatives via Friedel-Crafts and Hydrogenation. Retrieved from [Link]

Navigating the Synthesis and Characterization of Fluorinated Propiophenones: A Technical Guide

An In-depth Examination of 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone as a Case Study

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It provides a detailed exploration of a specific fluorinated propiophenone, offering insights into its synthesis, characterization, and potential applications. While the initial inquiry for "3',4'-Difluoro-3-(4-methylphenyl)propiophenone" did not yield a specific CAS number in publicly available databases, this guide will focus on the closely related and structurally similar compound, 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone , which has the assigned CAS number 898754-08-0 .[1][2] This compound serves as an excellent representative for understanding the chemical and physical properties of this class of molecules.

Introduction to Fluorinated Propiophenones

Propiophenones are a class of organic compounds featuring a phenyl ring attached to a propanone group. The introduction of fluorine atoms into the phenyl ring, as seen in 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of high interest in medicinal chemistry and materials science, as they can lead to enhanced biological activity, improved pharmacokinetic profiles of drug candidates, and novel material properties.

Physicochemical Properties of 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. The known properties of 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 898754-08-0 | ChemScene[1] |

| Molecular Formula | C₁₇H₁₆F₂O | ChemScene[1] |

| Molecular Weight | 274.31 g/mol | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Synthesis and Mechanistic Insights

A proposed synthetic route for 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone would involve the reaction of 1,2-difluorobenzene with 3-(2,5-dimethylphenyl)propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the proposed Friedel-Crafts acylation.

Materials:

-

1,2-Difluorobenzene

-

3-(2,5-dimethylphenyl)propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 1,2-difluorobenzene (1.2 equivalents) and 3-(2,5-dimethylphenyl)propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Acylation Reaction: Add the solution of the acyl chloride and the fluorinated benzene dropwise to the stirred suspension of aluminum chloride at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry.

Potential Applications and Research Context

Propiophenone derivatives are valuable intermediates in organic synthesis. For instance, 4'-Methylpropiophenone is a known precursor in the synthesis of pharmaceuticals like the muscle relaxant tolperisone.[3] The introduction of difluoro-substituents, as in the title compound, could lead to new drug candidates with altered metabolic pathways and target affinities. The study of related fluorinated compounds has shown their potential in developing new therapeutic agents.[4]

The general class of propiophenones also finds use in the fragrance industry.[5][6] While the specific application of 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is not documented, its structural similarity to other aromatic ketones suggests potential for investigation in materials science and as a building block for more complex molecules.

Conclusion

While the initially sought-after 3',4'-Difluoro-3-(4-methylphenyl)propiophenone remains elusive in common chemical databases, the detailed examination of its close analog, 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (CAS: 898754-08-0), provides a solid framework for understanding this class of compounds. The proposed synthesis via Friedel-Crafts acylation is a robust and well-established method, and the outlined characterization techniques are standard for ensuring the identity and purity of such novel compounds. This guide serves as a valuable resource for researchers interested in the synthesis and application of fluorinated propiophenones.

References

-

PubChem. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. [Link]

-

DSpace Repository. 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. [Link]

-

PrepChem.com. Synthesis of propiophenone. [Link]

-

The Good Scents Company. propiophenone, 93-55-0. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Gaurang International. Propiophenone Manufacturers Gujarat. [Link]

-

Wikipedia. 3,4-Methylenedioxypropiophenone. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3',4'-DIFLUORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE CAS#: 898754-08-0 [m.chemicalbook.com]

- 3. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

- 4. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 5. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 6. 4-methylpropiophenone.com [4-methylpropiophenone.com]

Provisional Technical Guide: 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

This guide serves as a Provisional Technical Data Sheet & Safety Guide for 3',4'-Difluoro-3-(4-methylphenyl)propiophenone.

As this specific compound is a specialized research intermediate (often found in chemical libraries for Structure-Activity Relationship [SAR] studies or as a precursor for kinase inhibitors), it may lack a globally harmonized, regulatory-validated Safety Data Sheet (SDS). Therefore, this guide applies Read-Across Toxicology and Structure-Activity Relationship (SAR) principles, utilizing data from structurally homologous fluorinated dihydrochalcones to establish a rigorous safety profile.

Chemical Identification & Physicochemical Profile

Context: This compound belongs to the class of fluorinated dihydrochalcones . The presence of the 3,4-difluoro motif on the benzoyl ring significantly alters its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry (often to block metabolic oxidation at the phenyl ring).

Core Identity Table

| Parameter | Technical Detail |

| Chemical Name | 1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one |

| Common Scaffolds | Fluorinated Propiophenone; Dihydrochalcone derivative |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | ~260.28 g/mol |

| Predicted LogP | 4.2 – 4.5 (High Lipophilicity) |

| Physical State | Solid (likely crystalline powder) or viscous oil (depending on purity) |

| Solubility | Insoluble in water; Soluble in DMSO, Chloroform, Dichloromethane |

| CAS Reference | Analogous to 898754-08-0 (Dimethyl variant) for read-across |

Structural Validation (SMILES)

For electronic lab notebooks (ELN) and registration: CC1=CC=C(CCC(=O)C2=CC(F)=C(F)C=C2)C=C1

Hazard Identification (GHS Classification)

Scientific Rationale: While specific toxicological data may be absent, the chemical structure dictates the hazard profile.

-

Ketone Moiety: Potential for eye irritation and mucous membrane irritation.

-

Fluorinated Ring: Increases lipophilicity, facilitating skin absorption.

-

Synthesis Impurities: If derived from a chalcone precursor (via aldol condensation), trace amounts of the alpha,beta-unsaturated ketone may remain. These are potent Michael Acceptors and known skin sensitizers.

Predicted GHS Classification (EU/OSHA)

-

Signal Word: WARNING

-

Hazard Statements:

Safe Handling Protocol: The "Fluorine-Barrier" System

Expert Insight: Fluorinated aromatics often exhibit higher volatility and skin permeation rates than their hydrogenated counterparts. Standard nitrile gloves may offer insufficient break-through times for prolonged exposure in solution.

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Technical Justification |

| Respiratory | N95 (Dust) or Half-mask (Organic Vapor) | Required during weighing or if heating >40°C. |

| Dermal | Double-gloving (Nitrile under Neoprene) | Fluorinated organics can swell standard nitrile; double layer prevents permeation. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid/solution handling of irritant ketones. |

Operational Workflow (SOP)

-

Weighing: Must be performed inside a fume hood or a powder containment balance enclosure. Static electricity is common with fluorinated powders; use an ionizing fan if available.

-

Solubilization: Dissolve in DMSO or DCM slowly. Exothermic solvation is unlikely, but vapor generation is possible.

-

Reaction Monitoring: When analyzing via TLC/LC-MS, quench aliquots immediately. Do not leave open vials of the stock solution on bench tops.

Synthesis & Stability Context (For Researchers)

Understanding the origin of the material is critical for safety. This compound is typically synthesized via Catalytic Hydrogenation of the Chalcone .

Reaction Pathway:

-

Step A: 3',4'-Difluoroacetophenone + 4-Methylbenzaldehyde

Chalcone (Intermediate). -

Step B: Chalcone + H₂/Pd-C

Target Dihydrochalcone .

Safety Implication:

-

Impurity Risk: The intermediate chalcone is a reactive electrophile (alkylating agent). If your batch is <98% pure, assume the presence of this sensitizer.

-

Stability: The target molecule (saturated ketone) is stable under ambient conditions but should be protected from strong oxidizers which could attack the methyl group on the tolyl ring.

Emergency Response & First Aid

This protocol utilizes a Self-Validating Triage System :

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Flush for 15 minutes.

-

Validation: Check for pH neutrality if litmus paper is available, though the compound itself is non-ionic.

-

Visualized Safety & Handling Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and synthesis origin.

Caption: Decision tree for handling fluorinated propiophenone derivatives, prioritizing impurity risks.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24726368 (Analog: 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Read-Across and Grouping. Retrieved from [Link]

Sources

Application Note: Modular Synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone (IUPAC: 1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one). This scaffold is a critical intermediate in the development of liquid crystals and bioactive small molecules, particularly in the kinase inhibitor and antidiabetic therapeutic classes.

The method utilizes a Claisen-Schmidt condensation followed by selective catalytic hydrogenation . This modular approach is preferred over Friedel-Crafts acylation due to superior regiocontrol, milder conditions, and the ability to purify the intermediate chalcone by simple crystallization.

Retrosynthetic Analysis & Strategy

The target molecule is a dihydrochalcone . The most efficient disconnection cleaves the

-

Target: 1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one

-

Intermediate: (E)-1-(3,4-difluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (The Chalcone)

-

Starting Materials:

-

3',4'-Difluoroacetophenone (Ketone component)

-

4-Methylbenzaldehyde (Aldehyde component)

-

Reaction Scheme Logic

-

Step 1 (Condensation): Base-catalyzed aldol condensation creates the carbon-carbon bond and the

-unsaturated system. The fluorine atoms on the acetophenone ring deactivate the ring slightly but do not interfere with enolate formation. -

Step 2 (Reduction): Heterogeneous catalytic hydrogenation (Pd/C) selectively reduces the alkene to an alkane while preserving the ketone and the fluorinated aromatic ring.

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Objective: Prepare (E)-1-(3,4-difluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| 3',4'-Difluoroacetophenone | 1.0 | Nucleophile | Liquid; d=1.19 g/mL |

| 4-Methylbenzaldehyde | 1.05 | Electrophile | p-Tolualdehyde |

| Sodium Hydroxide (NaOH) | 1.2 | Catalyst | 10% Aqueous solution |

| Ethanol (95%) | Solvent | Medium | Methanol is an alternative |

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-Difluoroacetophenone (10.0 mmol) and 4-Methylbenzaldehyde (10.5 mmol) in Ethanol (30 mL).

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add the 10% NaOH solution (5 mL) over 10 minutes. Note: Exothermic reaction; control addition rate to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4–6 hours.

-

Visual Cue: The solution will turn from colorless/pale yellow to a deep yellow/orange suspension as the conjugated chalcone precipitates.

-

-

Workup:

-

Cool the flask to 0°C for 30 minutes to maximize precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove excess base and starting aldehyde.

-

-

Purification: Recrystallize from hot Ethanol if TLC indicates impurities.

-

Validation: Dry the yellow solid under vacuum.

-

Expected Yield: 85–95%

-

QC Check: 1H NMR should show trans-alkene doublets (J ~15-16 Hz) in the 7.4–7.8 ppm region.

-

Phase 2: Selective Hydrogenation to Target

Objective: Reduce the alkene to an alkane without reducing the carbonyl group.

Reagents & Materials

| Component | Role | Notes |

| Chalcone (from Phase 1) | Substrate | Yellow solid |

| Pd/C (10 wt% loading) | Catalyst | 5-10 wt% relative to substrate mass |

| Ethyl Acetate (EtOAc) | Solvent | High solubility, easy removal |

| Hydrogen Gas (H2) | Reductant | Balloon pressure (1 atm) |

Step-by-Step Procedure

-

Setup: In a clean hydrogenation flask (or heavy-walled flask), dissolve the Chalcone (5.0 mmol) in Ethyl Acetate (25 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (50–100 mg). Safety: Pd/C is pyrophoric when dry. Wet with a small amount of solvent immediately.

-

Degassing: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then backfill with Nitrogen (repeat 3x). Finally, purge with a Hydrogen balloon.

-

Reaction: Stir the mixture briskly under H2 atmosphere (balloon) at room temperature.

-

Time: Typically 2–4 hours.

-

Monitoring: Check TLC every hour. The fluorescent yellow spot (Chalcone) should disappear, replaced by a non-fluorescent (or less intense) spot (Product) with slightly higher Rf.

-

-

Workup:

-

Critical: Purge the system with Nitrogen to remove H2.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield a white crystalline solid or clear oil.

-

Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

Caption: Figure 1. Step-by-step process flow for the modular synthesis of the target dihydrochalcone.

Quality Control & Analytical Data

To ensure scientific integrity, the final product must be validated against the following criteria:

| Parameter | Specification | Diagnostic Signals (1H NMR, CDCl3, 400 MHz) |

| Appearance | White solid or colorless oil | N/A |

| Purity (HPLC) | > 98% | Single peak (254 nm) |

| Alkene Status | Absent | Absence of doublets at |

| Linker Chain | Saturated | Triplet ( |

| Aromatic Region | Intact | Multiplets for 3,4-difluorophenyl and AA'BB' system for 4-methylphenyl. |

Troubleshooting Note: If the carbonyl is reduced to an alcohol (over-reduction), a broad singlet (-OH) will appear around 2.0–4.0 ppm, and the ketone C=O signal (~198 ppm in 13C NMR) will disappear. This usually occurs if the reaction runs too long or if the catalyst loading is too high.

Safety & Handling

-

Fluorinated Compounds: While stable, fluorinated aromatics should be handled in a fume hood to avoid inhalation of vapors.

-

Palladium on Carbon (Pd/C): Pyrophoric. Never add dry catalyst to a solvent containing hydrogen or flammable vapors. Keep wet with water or add under an inert atmosphere (Nitrogen/Argon).

-

Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Use a balloon setup for small scale (<5g) to minimize pressure hazards.

References

-

Claisen-Schmidt Condensation Mechanism & General Procedure

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, p. 1032.

-

Selective Hydrogenation of Chalcones

- R. Augustine. Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker, New York, 1996.

-

Selective hydrogenation of chalcones to dihydrochalcones using Pd/C.

-

Target Molecule Data (Analogous Structures)

-

PubChem Compound Summary for Dihydrochalcone derivatives.

-

Synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, a valuable intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating protocol to ensure reliable and reproducible results.

Introduction and Significance

3',4'-Difluoro-3-(4-methylphenyl)propiophenone is a ketone derivative featuring a difluorinated phenyl ring and a p-tolyl group. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this propiophenone derivative serves as a key building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The synthetic route described herein is a robust two-step process, commencing with the formation of an acyl chloride intermediate, followed by a Friedel-Crafts acylation reaction.

Overall Synthetic Scheme

The synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone is achieved through a two-step procedure:

-

Step 1: Synthesis of 3-(4-methylphenyl)propanoyl chloride. 3-(4-methylphenyl)propanoic acid is converted to its corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).

-

Step 2: Friedel-Crafts Acylation. The synthesized 3-(4-methylphenyl)propanoyl chloride is then reacted with 1,2-difluorobenzene in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the target product.

The overall reaction is depicted below:

Figure 1: Overall synthetic workflow.

Part 1: Detailed Mechanistic Insights and Reagent Selection

Step 1: Formation of 3-(4-methylphenyl)propanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids and serve as excellent electrophiles in reactions such as Friedel-Crafts acylation.

Choice of Chlorinating Agent: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this conversion due to several key advantages:

-

High Reactivity: It readily reacts with carboxylic acids to form the desired acyl chloride.

-

Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side and simplifying the purification process.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.

Step 2: Friedel-Crafts Acylation of 1,2-Difluorobenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[2]

The Challenge of a Deactivated Ring:

1,2-Difluorobenzene is an electron-deficient (deactivated) aromatic ring. The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack compared to benzene.[3] Consequently, forcing conditions are often required to achieve a successful acylation.

The Role of the Lewis Acid: Aluminum Chloride (AlCl₃)

A powerful Lewis acid catalyst is essential to activate the acyl chloride and generate a highly electrophilic species, the acylium ion.[4] Aluminum chloride is a common and effective choice for this purpose.[2] The mechanism involves the coordination of the aluminum chloride to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form the resonance-stabilized acylium ion.

Stoichiometry of Aluminum Chloride:

In contrast to some catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[2] This is because the product, an aryl ketone, is a Lewis base and can form a stable complex with the aluminum chloride, rendering the catalyst inactive.[5] For deactivated substrates like 1,2-difluorobenzene, using a slight excess (e.g., 1.2 equivalents) of AlCl₃ is recommended to ensure the reaction proceeds to completion.

Regioselectivity of Acylation:

The position of acylation on the 1,2-difluorobenzene ring is governed by the directing effects of the fluorine substituents. Fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate. However, its strong -I effect deactivates the entire ring. In 1,2-difluorobenzene, the potential sites for substitution are positions 3, 4, and 5.

-

Position 3: Ortho to one fluorine and meta to the other.

-

Position 4: Para to one fluorine and meta to the other.

-

Position 5: Meta to one fluorine and para to the other.

Considering both electronic and steric factors, the acylation is most likely to occur at the 4-position . This position is para to the fluorine at C1, benefiting from resonance stabilization, and is less sterically hindered than the 3-position, which is flanked by two fluorine atoms.[6][7]

Part 2: Experimental Protocols

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.

Protocol 1: Synthesis of 3-(4-methylphenyl)propanoyl chloride

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-(4-methylphenyl)propanoic acid | 164.20 | 10.0 g | 60.9 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 6.5 mL (10.8 g) | 90.8 | 1.5 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing calcium chloride), add 3-(4-methylphenyl)propanoic acid (10.0 g, 60.9 mmol).

-

Add anhydrous dichloromethane (50 mL) to dissolve the acid.

-

Slowly add thionyl chloride (6.5 mL, 90.8 mmol) to the solution at room temperature with stirring. Gas evolution (HCl and SO₂) will be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(4-methylphenyl)propanoyl chloride is obtained as a pale yellow oil and can be used directly in the next step without further purification.

Protocol 2: Synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-(4-methylphenyl)propanoyl chloride | 182.65 | ~11.1 g (from Step 1) | 60.9 | 1.0 |

| 1,2-Difluorobenzene | 114.09 | 6.3 mL (7.0 g) | 61.3 | 1.0 |

| Aluminum chloride (AlCl₃) | 133.34 | 9.7 g | 72.9 | 1.2 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.7 g, 72.9 mmol).

-

Add anhydrous dichloromethane (50 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(4-methylphenyl)propanoyl chloride (~11.1 g, 60.9 mmol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature at 0-5 °C.

-

In a separate dry beaker, dissolve 1,2-difluorobenzene (6.3 mL, 61.3 mmol) in anhydrous dichloromethane (25 mL) and add this solution to the dropping funnel.

-

Add the 1,2-difluorobenzene solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).

Work-up and Purification:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Options:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[8] Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.[9]

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[10] A typical mobile phase would be a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).[11] The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed under reduced pressure.

Expected Results and Characterization

The final product, 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, should be a white to off-white solid. The yield will depend on the efficiency of both reaction steps and the purification method but can be expected to be in the moderate to good range.

Characterization:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the difluorophenyl and the p-tolyl rings, as well as the methylene protons of the propiophenone chain and the methyl protons of the tolyl group.

-

¹³C NMR: The carbon NMR will show the corresponding signals for all the carbon atoms in the molecule, including the characteristic downfield signal for the ketone carbonyl carbon.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄F₂O, MW = 260.28 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ketone carbonyl group (C=O) typically in the range of 1680-1700 cm⁻¹.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no yield in Step 2 | Inactive AlCl₃ due to moisture. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use a fresh, unopened container of AlCl₃.[5] |

| Insufficient amount of AlCl₃. | Use at least 1.2 equivalents of AlCl₃ for the deactivated substrate.[5] | |

| Low reaction temperature. | After the initial addition at 0 °C, ensure the reaction is allowed to stir at room temperature for a sufficient time. Gentle heating may be required, but monitor for side reactions. | |

| Formation of multiple products | Isomeric products from acylation at different positions. | Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by column chromatography will be necessary to separate isomers. |

| Polyacylation (less likely with deactivated rings). | Use a 1:1 stoichiometry of the acyl chloride and the aromatic substrate. | |

| Difficult work-up (emulsions) | Formation of aluminum hydroxides. | Ensure the quenching is done in a strongly acidic solution (HCl) to keep the aluminum salts dissolved in the aqueous phase. |

Conclusion

The synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone via a two-step process involving the formation of an acyl chloride followed by a Friedel-Crafts acylation is a reliable and adaptable method for accessing this important chemical intermediate. By carefully controlling the reaction conditions, particularly in the Friedel-Crafts acylation of the deactivated 1,2-difluorobenzene ring, researchers can achieve good yields of the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to successfully synthesize this compound and utilize it in their research endeavors.

References

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem. Accessed February 12, 2026.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018.

- Column chromatography. Columbia University. Accessed February 12, 2026.

- Stoichiometric Catalyst in Friedel Crafts Acylation. : r/chemistry. Reddit. Published February 19, 2019.

- RECRYSTALLISATION. University of Calgary. Accessed February 12, 2026.

- Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Accessed February 12, 2026.

- Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Michigan. Accessed February 12, 2026.

- Other Forms of Chromatography. Chemistry LibreTexts. Published February 10, 2024.

- 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Accessed February 12, 2026.

- Friedel–Crafts Acylation. Sigma-Aldrich. Accessed February 12, 2026.

- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Published January 15, 2023.

- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. Published online 2013.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed February 12, 2026.

- Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Published December 12, 2025.

- Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. Accessed February 12, 2026.

- Friedel-Crafts Acylation. Organic Chemistry Portal. Accessed February 12, 2026.

- Column Chromatography: Procedure, Technique & Examples. Vaia. Published January 26, 2022.

- Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Published January 4, 2023.

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Accessed February 12, 2026.

- Ch12: Friedel-Crafts acylation. University of Calgary. Accessed February 12, 2026.

- Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics. Benchchem. Accessed February 12, 2026.

- Column chromatography. University of Toronto. Accessed February 12, 2026.

- Recrystallization. Chemistry LibreTexts. Published January 29, 2023.

- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Published February 24, 2023.

- Experiment 10: Friedel Crafts Acylation – An EAS Reaction. MCLA. Accessed February 12, 2026.

- Purification of ketones.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.uvic.ca [web.uvic.ca]

- 11. columbia.edu [columbia.edu]

Application Note & Protocols: A Scalable Production Method for 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

Abstract: This document provides a comprehensive guide to the scalable synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, a valuable intermediate in pharmaceutical research and development. The outlined methodology is centered around a robust two-step process, beginning with the formation of an acyl chloride intermediate, followed by a Friedel-Crafts acylation. This approach is selected for its high efficiency, scalability, and reliance on well-established chemical principles, making it suitable for both laboratory-scale synthesis and pilot-plant production. We provide detailed, step-by-step protocols, mechanistic insights, and process optimization parameters to ensure reproducibility and high yield.

Introduction and Strategic Overview

3',4'-Difluoro-3-(4-methylphenyl)propiophenone is a ketone derivative whose structural motifs are of interest in medicinal chemistry. The difluorinated phenyl ring, in particular, is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The development of a scalable, cost-effective, and reliable synthetic route is therefore critical for enabling its use in drug discovery pipelines.

The synthetic strategy detailed herein is predicated on the classic yet powerful Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis due to its effectiveness in forming carbon-carbon bonds with aromatic rings. Our approach involves two primary stages:

-

Synthesis of 3-(4-methylphenyl)propionyl chloride: The precursor, 3-(4-methylphenyl)propanoic acid, is converted into its more reactive acyl chloride derivative. This activation step is crucial for the subsequent acylation.

-

Friedel-Crafts Acylation: The synthesized acyl chloride is reacted with 1,2-difluorobenzene in the presence of a Lewis acid catalyst to yield the target ketone. This method is advantageous as the ketone product is deactivated towards further acylation, preventing the formation of polyacylated byproducts, a common issue in Friedel-Crafts alkylations.[3][4]

This two-step sequence provides a reliable and controllable pathway to the desired product, as illustrated in the workflow diagram below.

Figure 1: High-level experimental workflow for the synthesis of the target compound.

Reaction Mechanism: The Friedel-Crafts Acylation

The core of this synthesis is the electrophilic aromatic substitution reaction between the acyl chloride and 1,2-difluorobenzene. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which serves to generate a highly electrophilic acylium ion.[2][5]

The mechanism proceeds via the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3-(4-methylphenyl)propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the AlCl₄⁻ anion.[5]

-

Electrophilic Attack: The electron-rich π system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.

-

Rearomatization: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms HCl as a byproduct. The final product is a stable ketone complex with AlCl₃, which is broken during the aqueous workup.[4]

Sources

Application Note: Crystallization Protocols for the Purification of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

Introduction: The Critical Role of Purity in Propiophenone Derivatives

3',4'-Difluoro-3-(4-methylphenyl)propiophenone is a fluorinated aromatic ketone. Propiophenone derivatives are significant scaffolds in medicinal chemistry, with applications ranging from local anesthetics to potential antidiabetic agents.[] For any application in drug discovery and development, achieving high purity of the active pharmaceutical ingredient (API) is non-negotiable. The presence of impurities, even in trace amounts, can alter biological activity, lead to unforeseen toxicity, and compromise the integrity of research data.

Crystallization is a powerful, scalable, and economical technique for the purification of solid organic compounds.[2] It is a thermodynamic process wherein a solute transfers from a liquid solution to a solid crystalline phase. This process is highly selective, as the molecules of the target compound preferentially incorporate into the growing crystal lattice, excluding impurity molecules.

This document provides a comprehensive guide to developing robust crystallization protocols for 3',4'-Difluoro-3-(4-methylphenyl)propiophenone. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling researchers to rationally design, optimize, and troubleshoot purification workflows.

Compound Profile and Physicochemical Considerations

While specific experimental data for 3',4'-Difluoro-3-(4-methylphenyl)propiophenone is not widely published, we can infer its properties from closely related structural analogs. These estimations are crucial for the initial selection of solvents and crystallization methods.

| Property | Estimated Value / Characteristic | Rationale & Implication for Crystallization | Source |

| Molecular Formula | C₁₆H₁₄F₂O | --- | [3] |

| Molecular Weight | ~260.28 g/mol | Influences dissolution kinetics. | [3] |

| XLogP3 (Lipophilicity) | ~4.1 | A high XLogP3 value indicates low polarity. The compound will be more soluble in non-polar organic solvents and poorly soluble in polar solvents like water. | [3] |

| Functional Groups | Ketone, Fluoroaromatic rings | The ketone group offers a site for hydrogen bonding, but the overall large, non-polar structure will dominate solubility. Solvents like acetone or ethyl acetate may be effective.[4] | N/A |

| Physical Form | Expected to be a solid at room temperature | Suitable for purification by crystallization. | General knowledge |

The Science of Crystallization: From Supersaturation to Pure Crystals

Successful crystallization hinges on creating a supersaturated solution , which is a thermodynamically unstable state containing more dissolved solute than can ordinarily be held at that temperature.[5][6] This state is the driving force for both nucleation (the initial formation of microscopic crystal seeds) and subsequent crystal growth . The manner in which supersaturation is achieved and controlled dictates the final crystal size, purity, and yield.

There are several methods to induce supersaturation:

-

Cooling Crystallization: This is effective when the solute's solubility increases significantly with temperature.[7][8] A saturated solution is prepared at a high temperature and then cooled, reducing the solubility and forcing the compound to crystallize.

-

Anti-Solvent Addition: This method involves adding a miscible "anti-solvent" in which the solute is insoluble.[6][9] This reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.

-

Evaporative Crystallization: This technique is used when the solute's solubility is not strongly dependent on temperature.[5] The solvent is slowly evaporated, increasing the solute concentration to the point of supersaturation.

The diagram below illustrates the decision-making process for selecting an appropriate crystallization strategy.

Caption: Workflow for Cooling Recrystallization.

-

Solvent Selection: Test small amounts of the crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when heated. For this compound, isopropanol or ethanol are good starting points.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. Adding excess solvent will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a quick filtration of the hot solution using a pre-heated funnel to prevent premature crystallization.

-

Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering impurities from the mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a single solvent with a suitable temperature-solubility profile cannot be found. It is also advantageous for heat-sensitive compounds.

Rationale

The method relies on finding a solvent pair: a "solvent" in which the target compound is freely soluble, and a miscible "anti-solvent" in which it is insoluble. [9]The crude product is dissolved in a minimum amount of the "solvent." The "anti-solvent" is then added slowly. As the concentration of the anti-solvent increases, the overall solubility of the solute decreases, leading to supersaturation and crystallization. [10]The rate of anti-solvent addition is a critical parameter; adding it too quickly can cause the compound to "oil out" as an amorphous liquid rather than forming crystals. [9][11]

Materials and Equipment

-

Crude 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

-

Candidate solvent pairs (e.g., Acetone/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane)

-

Erlenmeyer flask or beaker with magnetic stirring

-

Dropping funnel or burette for controlled addition

-

Standard filtration and drying equipment

Step-by-Step Methodology

Caption: Workflow for Anti-Solvent Crystallization.

-

Solvent System Selection: Identify a suitable solvent/anti-solvent pair. Given the compound's non-polar nature, a pair like Ethyl Acetate (solvent) and Hexane (anti-solvent) is a logical starting point.

-

Dissolution: Dissolve the crude material in a minimal amount of the chosen "solvent" at room temperature with stirring.

-

Controlled Addition: Slowly add the "anti-solvent" dropwise from a burette or dropping funnel into the stirred solution.

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This is the point of nucleation. At this stage, stop the addition. Sometimes, adding one or two drops of the "solvent" to just redissolve the cloudiness and then letting the solution stand undisturbed can yield better quality crystals.

-

Aging: Allow the mixture to stir or stand for a period (30 minutes to several hours) to allow the crystals to grow and the crystallization process to complete. Cooling the mixture in an ice bath can further increase the yield.

-

Collection: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

Troubleshooting Common Crystallization Problems

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.<[12]br>- Add a "seed" crystal of the pure compound, if available. |

| Compound "oils out" instead of crystallizing. | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the solute.- In anti-solvent method, the anti-solvent was added too quickly. [9] | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- For anti-solvent method, redissolve the oil and add the anti-solvent much more slowly with vigorous stirring. |

| Crystal yield is very low. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Reduce the amount of solvent in future attempts.- Ensure the solution is thoroughly cooled in an ice bath.- Consider a different solvent or switch to the anti-solvent method. |

| Product is not pure after crystallization. | - The cooling rate was too fast, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Ensure the solution cools as slowly as possible without agitation.- Wash the collected crystals thoroughly with fresh, cold solvent.- Re-crystallize the material a second time. Try a different solvent system. |

Verification of Purity

A successful crystallization protocol must be validated by analyzing the final product. Standard methods for assessing the purity of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone include:

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. [13]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any residual impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the chemical structure and identify any remaining solvent or organic impurities.

By systematically applying the principles and protocols outlined in this guide, researchers can develop an efficient and reproducible method for obtaining high-purity 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, ensuring the reliability and success of subsequent scientific investigations.

References

- SATHEE. (n.d.). Chemistry Crystallization.

- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.

- Myande. (n.d.). Cooling/Freezing Crystallization.

- Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.

- EVATHERM. (n.d.). Cooling Crystallization.

- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.

- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.

- RM@Schools. (n.d.). Antisolvent Crystallization.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- PubChem. (n.d.). 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.

- BOC Sciences. (n.d.). Propiophenone Impurities.

- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.

Sources

- 2. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 3. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone | C16H14F2O | CID 24725653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. mt.com [mt.com]

- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 7. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]

- 8. Cooling Crystallization - EVATHERM [evatherm.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mt.com [mt.com]

- 12. youtube.com [youtube.com]

- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone

Welcome to the technical support center for the synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize a critical parameter in the synthesis of this valuable compound: the reaction temperature. The following question-and-answer format provides in-depth, experience-based insights to help you achieve higher yields, better purity, and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, and why is temperature so critical?

The most direct and industrially relevant method for synthesizing this propiophenone derivative is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of 1,2-difluorobenzene with 3-(4-methylphenyl)propionyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1]

The reaction mechanism proceeds in several steps:

-

Activation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, generating a highly reactive, resonance-stabilized acylium ion.[3]

-

Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation: A base (like AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[2][5]

Temperature is a critical parameter because it directly influences the rate and outcome of this reaction in three fundamental ways:

-

Reaction Kinetics: Like most chemical reactions, the rate of Friedel-Crafts acylation increases with temperature. However, the two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring and makes the reaction inherently sluggish.[6] Therefore, a certain minimum temperature is required to overcome the activation energy barrier.

-

Catalyst Activity & Complexation: The Lewis acid catalyst not only generates the electrophile but also complexes with the carbonyl oxygen of the ketone product.[2] This product-catalyst complex is often stable and requires a stoichiometric amount of the catalyst.[2][7] Temperature can affect the stability of these complexes and the overall catalytic cycle.

-

Selectivity and Side Reactions: Excessively high temperatures can provide enough energy to activate undesired reaction pathways, leading to the formation of impurities, byproducts, or even decomposition of the starting material or product.[8]

Q2: My reaction is very slow and gives a low yield. Could my temperature be too low?

Yes, this is a classic symptom of insufficient thermal energy. The deactivating nature of the two fluorine substituents on the aromatic ring significantly increases the activation energy required for the electrophilic attack.[6] If the temperature is too low, the reaction may stall or proceed at a rate that is impractical for a laboratory setting.

Troubleshooting Steps for Low Yield/Slow Reaction:

-

Confirm Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.[8] Ensure all glassware is oven-dried and reagents/solvents are anhydrous.

-

Verify Catalyst Stoichiometry: Due to the formation of a stable complex with the product, at least one molar equivalent of the Lewis acid (e.g., AlCl₃) per mole of acyl chloride is typically required.[2][9]

-

Perform a Temperature Screening Experiment: If the above conditions are met, a systematic increase in temperature is warranted. A controlled screening experiment is the most logical approach.

Experimental Protocol: Temperature Screening Workflow

This protocol outlines a method to identify the minimum effective temperature for your reaction.

Objective: To determine the temperature at which a significant conversion to the product is observed within a reasonable timeframe (e.g., 4-6 hours).

Methodology:

-

Setup: Prepare three identical, small-scale reactions under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: In a suitable anhydrous solvent (e.g., Dichloromethane), dissolve the 1,2-difluorobenzene. Cool the solution to 0°C.

-

Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃) portion-wise, keeping the temperature below 5°C to control the initial exotherm.

-

Acyl Chloride Addition: Add the 3-(4-methylphenyl)propionyl chloride dropwise at 0°C.

-

Temperature Variation:

-

Reaction A: Maintain at 0°C.

-

Reaction B: Allow to warm to room temperature (~25°C).

-

Reaction C: Gently heat to a moderately elevated temperature (e.g., 40°C, reflux in DCM).

-

-

Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench it carefully with ice-cold dilute HCl, extract the organic components, and analyze by a suitable method like TLC, GC-MS, or HPLC to determine the approximate conversion.[10]

Workflow Diagram:

Caption: Workflow for a parallel temperature screening experiment.

Q3: My reaction gives a good conversion, but the final product is impure. Could the temperature be too high?

This is highly likely. While higher temperatures accelerate the desired reaction, they can also promote various side reactions, leading to a complex product mixture that is difficult to purify.

Common Temperature-Induced Side Reactions:

-

Polymerization/Tarrying: Especially with potent Lewis acids, high temperatures can cause the aromatic substrate or product to polymerize, resulting in the formation of dark, insoluble tars.[8]

-

Isomerization: Although Friedel-Crafts acylation is less prone to rearrangement than alkylation, high thermal energy can potentially lead to minor isomer formation on the difluorobenzene ring.[3]

-

Decomposition: The starting materials or the desired product may not be stable at elevated temperatures in the presence of a strong Lewis acid, leading to degradation.

-

Solvent Reactivity: At higher temperatures, solvents like Dichloromethane can potentially participate in side reactions.

Troubleshooting Steps for Impurity Formation:

-

Characterize Byproducts: Use techniques like GC-MS or LC-MS to identify the mass of the major impurities. This can provide clues about the side reactions occurring.

-

Lower the Temperature: The most direct solution is to run the reaction at a lower temperature. If room temperature resulted in impurities, try running the reaction at 0°C for a longer period.

-

Change the Order of Addition: Slowly adding the Lewis acid to the mixture of the aromatic substrate and acyl chloride at a low temperature can sometimes minimize side reactions by keeping the concentration of the activated electrophile low.

-

Consider a Milder Lewis Acid: If high temperatures are unavoidable to achieve a reaction, switching from a very strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or ZnCl₂ might reduce side reactions, although this may require further optimization.[8]

Q4: How do I design a definitive experiment to pinpoint the optimal reaction temperature?

A definitive optimization study involves systematically varying the temperature while keeping all other parameters constant and quantifying the results.

Experimental Protocol: Temperature Optimization Study

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

-

Select Temperature Range: Based on your initial screening, choose a range of temperatures to test. For example: 0°C, 20°C, 40°C, and 60°C.

-

Parallel Reaction Setup: Set up four identical reactions as described in the screening protocol. Use a parallel synthesis reactor or multiple flasks in temperature-controlled baths to ensure consistency.

-

Reaction Monitoring: Monitor each reaction at regular intervals (e.g., every 1-2 hours) by taking small, quenched aliquots and analyzing them via a quantitative method like HPLC or GC.

-

Data Collection: For each time point and temperature, record the percentage of starting material remaining, the percentage of the desired product formed, and the percentage of major impurities.

-

Analysis: Plot the data to visualize the reaction progress at each temperature. The optimal temperature is the one that achieves the highest yield of pure product in the shortest amount of time.

Data Summary Table (Example):

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) | Observations |

| 0 | 8 | 45 | 40 | >98 | Very slow reaction |

| 20 | 6 | 95 | 92 | >98 | Clean, complete conversion |

| 40 | 3 | >99 | 95 | 94 | Minor byproduct formation |

| 60 | 1.5 | >99 | 88 | 85 | Significant byproduct, slight darkening |

Decision-Making Diagram:

Caption: Decision tree for analyzing temperature optimization results.

Q5: How does my choice of Lewis acid catalyst affect the optimal temperature?

The reactivity of the Lewis acid catalyst is directly correlated with the reaction temperature required. A more reactive Lewis acid can generate the acylium ion more efficiently, often allowing the reaction to proceed at a lower temperature.

Table: Comparison of Common Lewis Acids

| Lewis Acid | Relative Reactivity | Typical Temperature Range | Pros | Cons |

| AlCl₃ | Very High | 0°C to Room Temp | Highly effective, widely used.[1] | Can promote side reactions; highly moisture-sensitive. |

| FeCl₃ | High | Room Temp to 60°C | Less aggressive than AlCl₃, cheaper.[1] | May require slightly higher temperatures. |

| BF₃·OEt₂ | Moderate | Room Temp to Reflux | Milder, can reduce side reactions.[8] | Often requires higher temperatures or longer times. |

| ZnCl₂ | Moderate to Low | Elevated Temperatures | Good for sensitive substrates.[8] | Generally requires forcing conditions (high heat). |

| TfOH | Very High (Brønsted) | Room Temp to 140°C | Can be used catalytically in some cases.[11] | Can be corrosive, requires specific conditions. |

Key Insight: If you are struggling with side reactions at the temperatures required to drive the reaction with AlCl₃, consider switching to FeCl₃. You may need to increase the temperature slightly to compensate for its lower reactivity, but the overall process window might be cleaner.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

-

Vaia. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

-

DSpace Repository. (n.d.). 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]

-

ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

- Unknown Source. (n.d.).

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

A Comparative Guide to the Biological Activity of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone Analogs

This guide provides an in-depth comparative analysis of the biological activity of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this class of compounds against various cancer cell lines.

Introduction: The Therapeutic Potential of Fluorinated Propiophenones

The propiophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. In the context of anticancer drug discovery, fluorinated propiophenone derivatives, particularly those belonging to the chalcone and propafenone families, have emerged as promising candidates due to their significant cytotoxic effects against a range of cancer cell lines.[1][2]

The core structure, 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, combines the key features of a difluorinated phenyl ring and a substituted aryl group, making it and its analogs compelling subjects for investigating the impact of specific structural modifications on biological activity. This guide will objectively compare the performance of these analogs, providing supporting experimental data and detailed methodologies to aid in the rational design of more potent and selective anticancer agents.

Comparative Biological Activity: A Quantitative Analysis

The cytotoxic effects of a series of propiophenone analogs, including chalcones and propafenone derivatives, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

The following table summarizes the in vitro anticancer activity of a selection of these analogs. The data clearly demonstrates that structural modifications, such as the nature of the heterocyclic ring and substitutions on the phenyl rings, significantly influence the cytotoxic potency.

Table 1: In Vitro Anticancer Activity of Propiophenone Analogs (IC50 in µM)

| Compound | HeLa | Fem-X | PC-3 | MCF-7 | LS174 | K562 |